molecular formula C26H36ClNO4 B1228308 Diproteverine hydrochloride CAS No. 69373-88-2

Diproteverine hydrochloride

Cat. No. B1228308
CAS RN: 69373-88-2
M. Wt: 462 g/mol
InChI Key: AWQPJKUSDUHYIX-UHFFFAOYSA-N
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Description

Diproteverine hydrochloride, also known as Diproteverine hydrochloride, is a useful research compound. Its molecular formula is C26H36ClNO4 and its molecular weight is 462 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diproteverine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diproteverine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

69373-88-2

Product Name

Diproteverine hydrochloride

Molecular Formula

C26H36ClNO4

Molecular Weight

462 g/mol

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C26H35NO4.ClH/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22;/h9-10,14-18H,7-8,11-13H2,1-6H3;1H

InChI Key

AWQPJKUSDUHYIX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl

Other CAS RN

69373-88-2

Related CAS

69373-95-1 (Parent)

synonyms

1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL
BRL 40015A
BRL-40015-A
BRL-40015A
diproteverine
diproteverine hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.0 g (0.0113 mole) of N-[2-(3,4-diisopropoxyphenyl)-ethyl]-3,4-diethoxyphenylacetamide, 100 ml benzene, and 2.3 g (0.015 mole) of phosphorus oxychloride were introduced successively into a 250 ml 3-necked flask after being passed through an atmosphere of nitrogen. The mixture was heated under reflux with stirring over a period of 2 hours, 70 ml of solvent removed by distillation, 30 ml of ethanol, 1 ml of 12 N hydrochloric acid added and the bulk of solvent removed by distillation under reduced pressure. The residue obtained was washed several times with ether, taken up again in solution in 15 ml of ethanol, and 120 ml of ether added slowly. The slowly precipitated product was dried to give 2.93 g of 1-(3'4'-diethoxybenzyl)-6,7-diisopropoxy-3,4-dihydroisoquinoline hydrochloride. Yield=57%, m.p. 187° C.
Name
N-[2-(3,4-diisopropoxyphenyl)-ethyl]-3,4-diethoxyphenylacetamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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